3-クロロ-6-フルオロ-1H-インダゾール-5-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

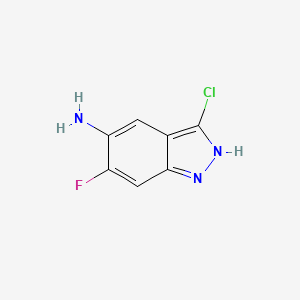

3-Chloro-6-fluoro-1H-indazol-5-amine is a heterocyclic compound with the molecular formula C7H5ClFN3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused bicyclic structure consisting of a pyrazole ring and a benzene ring, with chlorine and fluorine substituents at positions 3 and 6, respectively .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine typically involves various chemical reactions, including Suzuki coupling and cycloaddition methods. These synthetic pathways allow for the introduction of different substituents that can enhance the compound's biological activity.

Key Synthetic Pathways:

- Suzuki Coupling : This method involves coupling boronic acids with halides to form biaryl compounds, which can be further modified to obtain 3-Chloro-6-fluoro-1H-indazol derivatives.

- Cycloaddition Reactions : These reactions are used to create new heterocyclic systems that include the indazole framework, which is crucial for its biological activity.

Biological Activities

Research has demonstrated that 3-Chloro-6-fluoro-1H-indazol-5-amine exhibits various pharmacological properties, making it a promising candidate for drug development.

Antitumor Activity

One of the most notable applications of 3-Chloro-6-fluoro-1H-indazol-5-amine is its antitumor activity. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including K562 (a chronic myeloid leukemia cell line) and Hep-G2 (a liver cancer cell line).

Mechanism of Action:

- Apoptosis Induction : The compound induces apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax. It has been observed that treatment with 3-Chloro-6-fluoro-1H-indazol-5-amine leads to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| K562 | 5.15 | 6.45 |

| Hep-G2 | 3.32 | 12.17 |

Other Pharmacological Activities

Beyond its antitumor effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains.

- Antidiabetic Activity : Preliminary studies suggest that derivatives of indazole may exhibit beneficial effects in managing diabetes.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 3-Chloro-6-fluoro-1H-indazol-5-amine:

Case Study 1: Antitumor Efficacy

A study published in the International Journal of Molecular Sciences evaluated the antitumor effects of this compound on K562 cells. The results indicated a significant reduction in cell viability with an IC50 value of 5.15 µM, demonstrating its potential as a low-toxicity anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer activity. The study found that treatment with 3-Chloro-6-fluoro-1H-indazol-5-amine led to cell cycle arrest at the G0/G1 phase and increased apoptosis rates in treated cells .

作用機序

Target of Action

Indazole-containing compounds, which include 3-chloro-6-fluoro-1h-indazol-5-amine, have been reported to inhibit, regulate, and modulate kinases such as chk1 and chk2 .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions of 3-Chloro-6-fluoro-1H-indazol-5-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways, particularly those involving kinases . The downstream effects of these interactions can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects.

Result of Action

Indazole derivatives have been reported to have various biological activities, including antitumor activity . The specific effects of 3-Chloro-6-fluoro-1H-indazol-5-amine on molecular and cellular processes are subjects of ongoing research.

Action Environment

The action of 3-Chloro-6-fluoro-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated place, away from direct sunlight and high temperatures . These conditions can help maintain the stability and efficacy of the compound. Additionally, the compound should be kept away from oxidizing agents or strong acids to prevent dangerous reactions .

生化学分析

Biochemical Properties

It is known that indazole derivatives, which 3-Chloro-6-fluoro-1H-indazol-5-amine is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Some indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

Indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Metabolic Pathways

Imidazole, a related compound, is known to be involved in various metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods are optimized to achieve high yields and minimal byproducts.

Industrial Production Methods

Industrial production of 3-Chloro-6-fluoro-1H-indazol-5-amine may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .

化学反応の分析

Types of Reactions

3-Chloro-6-fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrazine . Reaction conditions often involve the use of solvents like DMSO and the presence of catalysts like Cu(OAc)2 .

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities and different pharmacological properties .

類似化合物との比較

3-Chloro-6-fluoro-1H-indazol-5-amine can be compared with other indazole derivatives, such as:

3-Amino-1H-indazole: Known for its antiproliferative activity against cancer cells.

6-Amino-3-chloro-1H-indazole: Used in organic synthesis and pharmaceuticals.

1H-indazole-3-carboxamide: Exhibits anti-inflammatory and analgesic activities.

The uniqueness of 3-Chloro-6-fluoro-1H-indazol-5-amine lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

生物活性

3-Chloro-6-fluoro-1H-indazol-5-amine is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Kinases

Indazole derivatives, including 3-chloro-6-fluoro-1H-indazol-5-amine, have been shown to inhibit key kinases such as Chk1 and Chk2. These kinases are crucial in cell cycle regulation and DNA damage response, making them significant targets in cancer therapy.

Cellular Effects

Research indicates that 3-chloro-6-fluoro-1H-indazol-5-amine affects cellular processes by modulating apoptosis and cell cycle progression. It has been observed to inhibit members of the Bcl2 family and influence the p53/MDM2 pathway in a concentration-dependent manner . This modulation leads to increased apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The compound exhibits a range of biological activities:

- Antitumor Activity : It has demonstrated significant antiproliferative effects against various human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. For instance, one study reported an IC50 value of 5.15 µM against K562 cells .

- Anti-inflammatory Activity : Indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This inhibition can lead to reduced production of inflammatory mediators.

Case Studies

-

Antitumor Efficacy

A study evaluated the antitumor activity of 3-chloro-6-fluoro-1H-indazol-5-amine against several cancer cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, with notable selectivity for cancer cells over normal cells (HEK-293) . -

Apoptosis Induction

In another investigation, treatment with 3-chloro-6-fluoro-1H-indazol-5-amine led to increased apoptosis rates in K562 cells. The study utilized Annexin V-FITC/PI staining to quantify apoptosis and found that higher concentrations of the compound resulted in a marked increase in both early and late apoptotic cells .

Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| K562 | 5.15 | 6.4 (against HEK-293) |

| A549 | Not specified | Not specified |

| PC-3 | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified |

Potential Applications

Given its promising biological activities, 3-chloro-6-fluoro-1H-indazol-5-amine holds potential for various applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer drug.

- Anti-inflammatory Treatments : Its COX-2 inhibitory activity suggests possible applications in treating inflammatory diseases.

- Pharmaceutical Development : The compound serves as a scaffold for synthesizing new derivatives with enhanced biological properties.

特性

IUPAC Name |

3-chloro-6-fluoro-2H-indazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHJLHKZOYJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。